molecular formula C14H19Cl2NO4 B14416913 2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate CAS No. 84970-67-2

2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate

Cat. No.: B14416913
CAS No.: 84970-67-2
M. Wt: 336.2 g/mol
InChI Key: UIPFWMMIKBWDFM-UHFFFAOYSA-N
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Description

2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate is a chemical compound known for its unique structure and properties. It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to an amine group). This compound is of interest in various fields, including organic chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate typically involves the reaction of 3,5-dichloro-4-ethoxyphenol with 2-propoxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process may involve the use of solvents such as toluene or dichloromethane and catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield. The final product is typically purified through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates or other functionalized compounds.

Scientific Research Applications

2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes, thereby affecting various biochemical pathways. The compound’s effects on molecular targets such as acetylcholinesterase or other enzymes are of particular interest in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

    Carbaryl: Another carbamate compound used as an insecticide.

    Aldicarb: A carbamate pesticide with similar enzyme-inhibiting properties.

    Methomyl: A carbamate insecticide known for its high toxicity to insects.

Uniqueness

2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

84970-67-2

Molecular Formula

C14H19Cl2NO4

Molecular Weight

336.2 g/mol

IUPAC Name

2-propoxyethyl N-(3,5-dichloro-4-ethoxyphenyl)carbamate

InChI

InChI=1S/C14H19Cl2NO4/c1-3-5-19-6-7-21-14(18)17-10-8-11(15)13(20-4-2)12(16)9-10/h8-9H,3-7H2,1-2H3,(H,17,18)

InChI Key

UIPFWMMIKBWDFM-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC(=O)NC1=CC(=C(C(=C1)Cl)OCC)Cl

Origin of Product

United States

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